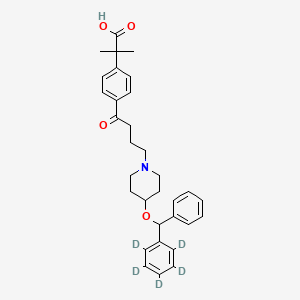
Sulfameter-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sulfameter-d4, also known as Sulfametoxydiazine-d4 or 5-Methoxysulfadiazine-d4, is a deuterium-labeled version of Sulfameter. Sulfameter is a long-acting sulfonamide antibiotic with antibacterial properties. It is primarily used in the research of urinary tract infections and leprosy .
科学的研究の応用
Sulfameter-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in drug development and pharmacokinetic studies.
Biology: Used in studies involving bacterial resistance and enzyme inhibition.
Medicine: Research on urinary tract infections and leprosy.
Industry: Employed in the development of new antibacterial agents and in quality control processes
作用機序
Target of Action
Sulfameter-d4, also known as Sulfametoxydiazine-d4, primarily targets the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthase . By binding to this enzyme, it prevents the normal substrate, para-aminobenzoic acid (PABA), from accessing the active site. This inhibits the production of dihydropteroate, a precursor of folic acid, thereby disrupting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthase by this compound disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA replication in bacteria, leading to their inability to proliferate .
Pharmacokinetics
They can be influenced by factors such as the drug’s chemical structure, the patient’s physiological state, and the method of drug administration .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the proliferation of bacteria. This makes it an effective long-acting sulfonamide antibiotic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s physiological state, and genetic factors . For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the efficacy of this compound . Additionally, the patient’s physiological state, such as their age, health status, and genetic makeup, could influence how this compound is absorbed, distributed, metabolized, and excreted .
Safety and Hazards
将来の方向性
While specific future directions for Sulfameter-d4 were not found in the search results, it’s worth noting that deuterium-labeled compounds like this compound are often used in research and development due to their potential to affect the pharmacokinetic and metabolic profiles of drugs . They could be used in the study of drug metabolism, pharmacokinetics, and drug-drug interactions.
生化学分析
Biochemical Properties
Sulfameter-d4, like its parent compound Sulfameter, is known to interact with various enzymes and proteins in biochemical reactions. As a sulfonamide antibiotic, it is a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme in the pathway which generates the folic acid that is essential for bacterial growth .
Cellular Effects
The effects of this compound on cells are likely to be similar to those of Sulfameter, given their structural similarity. Sulfameter has been shown to have antibacterial activities, which suggests that it may influence cell function by inhibiting bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound is expected to be similar to that of Sulfameter. Sulfameter acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Temporal Effects in Laboratory Settings
As a deuterium-labeled compound, it is often used in studies to track the metabolism and distribution of Sulfameter in biological systems .
Metabolic Pathways
This compound, like Sulfameter, is likely to be involved in the metabolic pathways related to the synthesis of folic acid in bacteria. By inhibiting the enzyme DHPS, it disrupts this pathway and hinders bacterial growth .
Subcellular Localization
As a sulfonamide antibiotic, it is likely to be found wherever the bacterial enzyme DHPS is present, as it acts as a competitive inhibitor of this enzyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfameter-d4 involves the incorporation of deuterium into the Sulfameter molecule. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Condensation Reaction: The deuterated starting materials undergo a condensation reaction to form the deuterated Sulfameter.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated.
Automated Condensation: Automated systems are used for the condensation reaction to ensure consistency and efficiency.
High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to achieve the desired purity.
化学反応の分析
Types of Reactions
Sulfameter-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another long-acting sulfonamide antibiotic.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Sulfisoxazole: A short-acting sulfonamide antibiotic
Uniqueness
Sulfameter-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in drug development and research .
特性
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTONYMQFTZPKC-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=N2)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
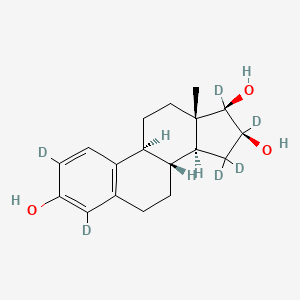
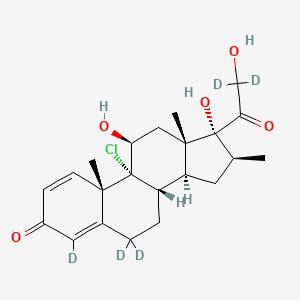

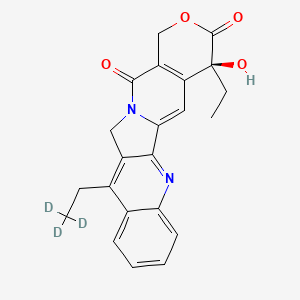
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)

![3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine](/img/structure/B563838.png)

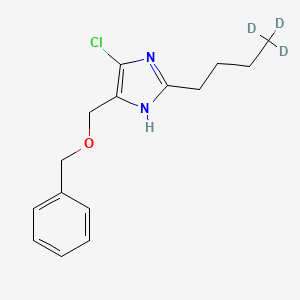
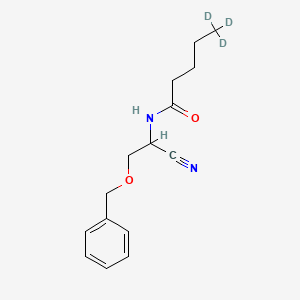
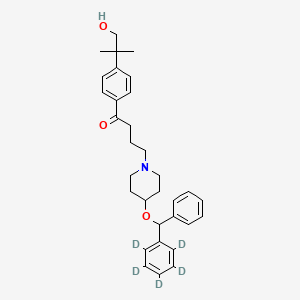
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)
